molecular formula C25H20N4O3S B11253429 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11253429
M. Wt: 456.5 g/mol
InChI Key: RTTOTBVGELVRQZ-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a phenoxyphenyl group

Preparation Methods

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

    Coupling Reactions: The benzofuran and triazole rings are then coupled using sulfanyl linkages.

    Acetamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzofuran and triazole rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide include:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological or material properties.

Properties

Molecular Formula

C25H20N4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C25H20N4O3S/c1-29-24(22-15-17-7-5-6-10-21(17)32-22)27-28-25(29)33-16-23(30)26-18-11-13-20(14-12-18)31-19-8-3-2-4-9-19/h2-15H,16H2,1H3,(H,26,30)

InChI Key

RTTOTBVGELVRQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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